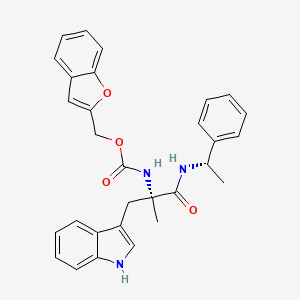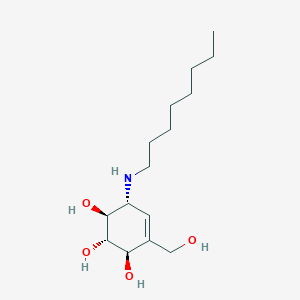
2-Chloro-cis,cis-muconate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-cis,cis-muconate(2-) is a chlorocarboxylic acid anion. It derives from a cis,cis-muconate. It is a conjugate base of a 2-chloro-cis,cis-muconic acid.
Wissenschaftliche Forschungsanwendungen
Enzymatic Reactions and Bacterial Degradation
Research indicates that 2-chloro-cis,cis-muconate is involved in enzymatic reactions and bacterial degradation processes. Muconate cycloisomerases from various bacterial strains, including Pseudomonas putida, Acinetobacter calcoaceticus, and others, have been studied for their ability to convert 2-chloro-cis,cis-muconate into chloromuconolactones. These enzymes have shown significant potential in biodegradation pathways, especially in the degradation of chlorinated aromatic compounds (Vollmer et al., 1994); (Vollmer & Schlömann, 1995).
Chemical Structure and Biodegradability
Studies have focused on the chemical structure and biodegradability of halogenated aromatic compounds, including chlorinated muconic acids. The conversion of these compounds into maleoylacetic acid, an important step in biodegradation pathways, has been a key area of research. This provides insights into how environmental pollutants can be broken down through natural processes (Schmidt & Knackmuss, 1980).
Formation of Antibiotics
Research has revealed the potential of muconate cycloisomerases to transform 2-chloro-cis,cis-muconate into antibiotics such as protoanemonin. This highlights an intriguing application in the pharmaceutical industry, where bacterial enzymes could be used to synthesize antibiotic compounds (Skiba et al., 2002).
Polymerization and Material Science
Studies have explored the radical polymerization of muconates, including 2-chloro-cis,cis-muconate, in various states (isotropic and crystalline). These investigations are significant for material science, particularly in the development of new polymers and plastics with potential industrial applications (Matsumoto et al., 1996).
Renewable Polyesters and Green Chemistry
Research into renewable polyesters from muconic acid, including derivatives like 2-chloro-cis,cis-muconate, has gained attention. This aligns with the principles of green chemistry, focusing on the synthesis of environmentally friendly and sustainable materials. The incorporation of muconic acid into polyesters and subsequent polymerization demonstrates the potential of these compounds in producing eco-friendly materials (Rorrer et al., 2016).
Eigenschaften
Produktname |
2-Chloro-cis,cis-muconate |
|---|---|
Molekularformel |
C6H3ClO4-2 |
Molekulargewicht |
174.54 g/mol |
IUPAC-Name |
(2E,4Z)-2-chlorohexa-2,4-dienedioate |
InChI |
InChI=1S/C6H5ClO4/c7-4(6(10)11)2-1-3-5(8)9/h1-3H,(H,8,9)(H,10,11)/p-2/b3-1-,4-2+ |
InChI-Schlüssel |
OZNNVVBQWHRHHH-HSFFGMMNSA-L |
Isomerische SMILES |
C(=C\C(=O)[O-])\C=C(/C(=O)[O-])\Cl |
SMILES |
C(=CC(=O)[O-])C=C(C(=O)[O-])Cl |
Kanonische SMILES |
C(=CC(=O)[O-])C=C(C(=O)[O-])Cl |
Synonyme |
2-chloro-cis,cis-muconate 2-chloro-cis,cis-muconic acid 2-chloromuconate 2-chloromuconic acid 2-chloromuconic acid, (E,Z)-isomer 2-chloromuconic acid, (Z,Z)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,4R,5S,8R)-8-decyl-3,4-dihydroxy-2,6-dioxo-1,7-dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1241228.png)
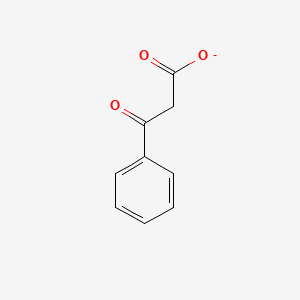
![TG(16:1(9Z)/16:1(9Z)/20:1(11Z))[iso3]](/img/structure/B1241232.png)
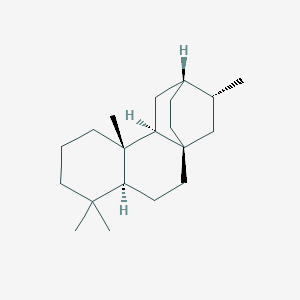
![N-(4-{4-Amino-1-[4-(4-Methylpiperazin-1-Yl)-Trans-Cyclohexyl]-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl}-2-Methoxyphenyl)-1-Methyl-1h-Indole-2-Carboxamide](/img/structure/B1241234.png)

![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-[(1-prop-2-enylpyridin-1-ium-2-yl)sulfinylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1241237.png)
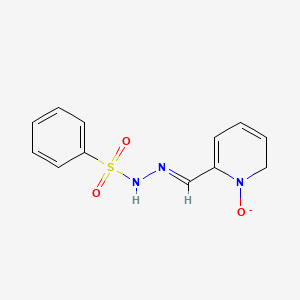

![N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B1241241.png)
![N-(3-methoxyphenyl)-2-{(2Z)-4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B1241244.png)
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241247.png)
